2-(4-Pentylidenecyclohexyl)acetic acid
Description
2-(4-Pentylidenecyclohexyl)acetic acid is a cyclohexane-substituted acetic acid derivative characterized by a pentylidene group (a five-carbon aliphatic chain with a double bond) attached to the cyclohexyl ring. This structural motif confers unique physicochemical properties, such as increased lipophilicity and conformational flexibility, making it valuable as a synthetic building block in organic and medicinal chemistry .
Properties
IUPAC Name |
2-(4-pentylidenecyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h5,12H,2-4,6-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQVXSSEKMCHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pentylidenecyclohexyl)acetic acid typically involves the reaction of cyclohexanone with pentylidene bromide in the presence of a base to form the intermediate 4-pentylidenecyclohexanone. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable catalyst to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-(4-Pentylidenecyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Pentylidenecyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(4-Pentylidenecyclohexyl)acetic acid with key analogs, emphasizing structural variations, molecular properties, and applications.
Table 1: Comparative Overview of Cyclohexyl/Phenyl-Substituted Acetic Acid Derivatives
*Molecular formula inferred from nomenclature; exact structure pending further validation.
Structural and Electronic Effects
Substituent Lipophilicity :
- The pentylidene group in this compound enhances lipophilicity compared to the phenyl-substituted analog (2-(4-Phenylcyclohexyl)acetic acid). This property may improve membrane permeability in drug design .
- The bromo and methoxy groups in 2-(3-Bromo-4-methoxyphenyl)acetic acid introduce electron-withdrawing and electron-donating effects, respectively, influencing reactivity and hydrogen-bonding patterns (e.g., centrosymmetric dimer formation in crystals) .
Purity and Analytical Data
Biological Activity
Overview
2-(4-Pentylidenecyclohexyl)acetic acid, with the molecular formula C₁₃H₂₂O₂, is an organic compound characterized by a cyclohexyl ring substituted with a pentylidene group and an acetic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of cyclohexanone with pentylidene bromide in the presence of a base, followed by carboxylation using carbon dioxide. This method allows for the creation of the compound while optimizing yield and purity through advanced techniques such as crystallization and chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, its mechanism may involve disrupting bacterial cell membranes or inhibiting specific enzymatic pathways critical for bacterial survival.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in pro-inflammatory cytokines. This could make it a candidate for treating inflammatory conditions like arthritis or other chronic inflammatory diseases.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These interactions can modulate enzyme activity and influence various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation, thereby reducing the overall inflammatory response.
- Receptor Binding : It may bind to receptors that play a role in pain perception and inflammation, providing analgesic effects.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent.
Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. Mice treated with this compound showed a significant reduction in paw swelling and serum levels of inflammatory markers compared to control groups. This suggests that the compound may provide therapeutic benefits in managing inflammatory diseases.
Comparative Analysis
To further understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| Cyclohexylacetic Acid | Cycloalkane derivative | Moderate anti-inflammatory |
| Phenylacetic Acid | Aromatic derivative | Limited antimicrobial |
| Indole-3-acetic Acid | Plant hormone | Growth regulation |
The presence of the pentylidene group in this compound imparts distinct chemical properties that enhance its biological activity compared to these related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
